molecular formula C7H5F2N3O B11812199 2-(Difluoromethoxy)pyrazine-6-acetonitrile

2-(Difluoromethoxy)pyrazine-6-acetonitrile

Cat. No.: B11812199
M. Wt: 185.13 g/mol
InChI Key: AVZSVGASKVYVDB-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)pyrazine-6-acetonitrile is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethoxy group in this compound adds unique properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)pyrazine-6-acetonitrile can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable pyrazine derivative with a difluoromethoxy-containing reagent. For example, the reaction of 2-chloropyrazine with difluoromethoxyacetonitrile under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)pyrazine-6-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy pyrazine oxides, while reduction can produce difluoromethoxy pyrazine amines .

Scientific Research Applications

2-(Difluoromethoxy)pyrazine-6-acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)pyrazine-6-acetonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Fluoromethoxy)pyrazine-6-acetonitrile
  • 2-(Methoxy)pyrazine-6-acetonitrile
  • 2-(Chloromethoxy)pyrazine-6-acetonitrile

Uniqueness

2-(Difluoromethoxy)pyrazine-6-acetonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and biological activity compared to its analogs with different substituents .

Properties

Molecular Formula

C7H5F2N3O

Molecular Weight

185.13 g/mol

IUPAC Name

2-[6-(difluoromethoxy)pyrazin-2-yl]acetonitrile

InChI

InChI=1S/C7H5F2N3O/c8-7(9)13-6-4-11-3-5(12-6)1-2-10/h3-4,7H,1H2

InChI Key

AVZSVGASKVYVDB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)OC(F)F)CC#N

Origin of Product

United States

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